Fluoromethalone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is known for its potent anti-inflammatory properties and is commonly administered as an ophthalmic suspension . Fluoromethalone is particularly effective in reducing inflammation without significantly affecting intraocular pressure, making it a preferred choice for treating conditions such as conjunctivitis, keratitis, and post-operative inflammation .

Vorbereitungsmethoden

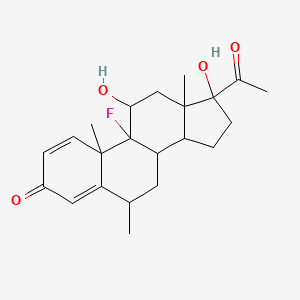

Fluoromethalone is synthesized through a series of chemical reactions involving the introduction of fluorine and hydroxyl groups to a steroid backbone. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with a steroid precursor, often derived from plant sources.

Fluorination: Introduction of a fluorine atom at the 9α position using a fluorinating agent.

Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions through controlled oxidation reactions.

Acetylation: The final step involves acetylation at the 17α position to produce the active compound.

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, stringent quality control measures, and purification techniques to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Fluoromethalone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as hydroxide or amine groups

The major products formed from these reactions include hydroxylated and acetylated derivatives, which retain some of the biological activity of the parent compound .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Treatment in Ophthalmology

Fluorometholone is widely recognized for its effectiveness in treating inflammatory disorders of the eye. A study involving 308 patients demonstrated that a 0.1% ophthalmic suspension significantly alleviated inflammation in cases of noninfectious inflammatory disorders, showcasing its utility in clinical practice .

Case Study: Intraocular Pressure Effects

A comparative study assessed the intraocular pressure effects of fluorometholone against dexamethasone. The results indicated that only 8.3% of patients treated with fluorometholone experienced a significant increase in intraocular pressure (greater than 5 mmHg), compared to 62.5% for dexamethasone, making fluorometholone a safer option for patients prone to steroid-induced ocular hypertension .

Postoperative Management

Fluorometholone is also employed as an adjunctive therapy following surgical procedures, such as trachomatous trichiasis surgery. A randomized controlled trial evaluated its efficacy in preventing postoperative complications and recurrence of trichiasis. The study found that fluorometholone significantly reduced the incidence of postoperative trichiasis compared to placebo, supporting its use as an effective postoperative treatment .

| Study | Treatment | Postoperative Trichiasis Incidence | Significance |

|---|---|---|---|

| Placebo | Placebo | 29.3% | - |

| Fluorometholone (2x daily) | 0.1% for 4 weeks | 17.7% | p=0.29 |

| Fluorometholone (4x daily) | 0.1% for 4 weeks | 19.6% | p=0.29 |

Treatment of Ocular Dryness

In patients with Sjögren syndrome, fluorometholone has shown promise in alleviating symptoms of ocular dryness. A study compared the efficacy of a combination treatment containing 0.1% fluorometholone and sodium hyaluronate against cyclosporin A. Results indicated that the fluorometholone group experienced faster symptom relief and improved tear film stability, highlighting its role in managing dry eye conditions .

Safety Profile

The safety profile of fluorometholone is notably favorable compared to other corticosteroids, particularly concerning intraocular pressure elevation—a significant concern for glaucoma patients . In clinical trials, adverse effects were minimal, with few instances of increased intraocular pressure and no severe complications reported .

Wirkmechanismus

Fluoromethalone exerts its effects by binding to glucocorticoid receptors in target tissuesThese proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes . By reducing the production of these inflammatory mediators, this compound effectively diminishes inflammation and associated symptoms .

Vergleich Mit ähnlichen Verbindungen

Fluoromethalone is often compared to other glucocorticoids such as Dexamethasone and Prednisolone. While all these compounds share anti-inflammatory properties, this compound is unique in its rapid degradation in tissues, which minimizes its impact on intraocular pressure . Additionally, this compound has a less pronounced immunosuppressive effect compared to Dexamethasone, making it a safer option for long-term use .

Similar Compounds

Dexamethasone: A potent glucocorticoid with strong anti-inflammatory and immunosuppressive effects.

Prednisolone: Another glucocorticoid used for its anti-inflammatory properties, often in systemic applications.

Hydrocortisone: A naturally occurring glucocorticoid with milder anti-inflammatory effects compared to synthetic counterparts

This compound stands out due to its specific application in ophthalmology and its favorable safety profile for ocular use.

Eigenschaften

Molekularformel |

C22H29FO4 |

|---|---|

Molekulargewicht |

376.5 g/mol |

IUPAC-Name |

17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3 |

InChI-Schlüssel |

FAOZLTXFLGPHNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Synonyme |

Cortisdin Efflumidex Flucon Flucon, Isopto Fluor Op Fluor-Op Fluoro Ophtal Fluoro-Ophtal Fluorometholone Fluoropos FML FML Forte FML Liquifilm Isopto Flucon PMS Fluorometholone PMS-Fluorometholone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.